Macrolactin X

Description

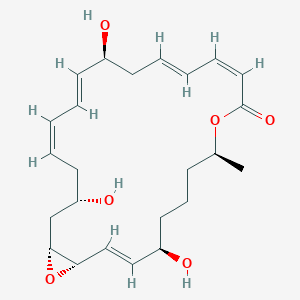

Structure

2D Structure

3D Structure

Properties

CAS No. |

1426299-57-1 |

|---|---|

Molecular Formula |

C24H34O6 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

(1S,2E,4R,8S,11Z,13E,16S,17E,19Z,22S,24R)-4,16,22-trihydroxy-8-methyl-9,25-dioxabicyclo[22.1.0]pentacosa-2,11,13,17,19-pentaen-10-one |

InChI |

InChI=1S/C24H34O6/c1-18-9-8-13-20(26)15-16-22-23(30-22)17-21(27)12-6-2-4-10-19(25)11-5-3-7-14-24(28)29-18/h2-7,10,14-16,18-23,25-27H,8-9,11-13,17H2,1H3/b5-3+,6-2-,10-4+,14-7-,16-15+/t18-,19+,20+,21-,22-,23+/m0/s1 |

InChI Key |

VVRKWIBFHMTNFW-IOJFOWPJSA-N |

SMILES |

CC1CCCC(C=CC2C(O2)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |

Isomeric SMILES |

C[C@H]1CCC[C@H](/C=C/[C@H]2[C@H](O2)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O |

Canonical SMILES |

CC1CCCC(C=CC2C(O2)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Macrolactin X: A Technical Guide to its Discovery and Isolation within the Macrolactin X-Z Series

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered macrocyclic lactones primarily produced by marine bacteria, particularly of the Bacillus genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antiviral, and anticancer properties.[1][3] This technical guide focuses on Macrolactin X, a member of the this compound-Z series. It is important to note that the available scientific literature primarily discusses this compound as part of a co-isolated mixture with Macrolactins Y and Z. Consequently, the data and methodologies presented herein often pertain to this group of closely related compounds. This document aims to provide a comprehensive overview of the discovery, isolation, and characterization of this compound within this context, alongside generalized experimental protocols representative of macrolactin isolation from bacterial cultures.

Discovery and Producing Organism

Macrolactins X, Y, and Z were first reported in 2012 by Mohamad and colleagues.[2][4] These compounds were isolated from the culture broth of a marine bacterium, Bacillus sp. strain 09ID194.[2][4] The discovery was the result of screening marine microorganisms for the production of novel bioactive secondary metabolites.

Chemical Structure

While the precise, individual structure of this compound is not detailed in the available literature, it belongs to the macrolactin family, which is characterized by a 24-membered lactone ring with a polyene system.[3] The variations between Macrolactins X, Y, and Z are likely subtle structural modifications, such as differences in hydroxylation or other functional groups, which is a common feature among macrolactin analogues.

Quantitative Data

The following tables summarize the key quantitative data associated with the this compound-Z series and provide representative data for a recently discovered and well-characterized macrolactin, Macrolactin XY, for comparative purposes.[5]

Table 1: Spectroscopic Data of Macrolactin XY (Representative of Macrolactin Class) [5]

| Technique | Data |

| HRESIMS | Molecular Formula: C₂₅H₃₆O₅ |

| UV (λ_max) | 228 and 262 nm |

| ¹H-NMR (CDCl₃, 500 MHz) | δ_H 3.27 (3H, s), 1.28 (3H, d, J = 6.3 Hz) and other signals |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ_C 118.2, 143.0, 130.0, 139.6, 135.8, 125.1, 130.0, 128.3, 130.1, 133.3, 129.9, 135.5 (double-bond carbons); 69.41, 71.16, 71.41, 80.37 (carbons attached to oxygen); 56.39 (methoxyl carbon) |

Table 2: Antibacterial Activity of Macrolactins X-Z and Macrolactin XY [2][3][4]

| Compound/Series | Test Organism | Activity (MIC in µg/mL) |

| Macrolactins X-Z | Antibacterial | Data for the mixture indicates general antibacterial activity. Specific MIC values for individual compounds are not detailed in the available literature. |

| Macrolactin XY | Enterococcus faecalis | 3 |

| Staphylococcus aureus | 6 | |

| Bacillus subtilis | 6 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 12 | |

| Salmonella enterica | 12 |

Experimental Protocols

The following are detailed, generalized methodologies for the fermentation, isolation, and characterization of macrolactins from Bacillus species. These protocols are based on established procedures for similar compounds and should be adapted as necessary for specific experimental conditions.

Fermentation of Bacillus sp.

-

Strain Activation: A pure culture of the Bacillus sp. strain is inoculated into a seed medium (e.g., marine broth 2216) and incubated at an appropriate temperature (e.g., 28-30 °C) with shaking (e.g., 180-200 rpm) for 24-48 hours.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can be optimized for macrolactin production but typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out for an extended period (e.g., 5-7 days) under controlled conditions of temperature and agitation.

Extraction and Preliminary Fractionation

-

Extraction: After fermentation, the culture broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of secondary metabolites. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and methanol/water, followed by partitioning of the aqueous methanol phase with dichloromethane or chloroform.

Chromatographic Purification

-

Silica Gel Column Chromatography: The active fraction from the solvent partitioning step is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and tested for biological activity.

-

Sephadex LH-20 Chromatography: Fractions showing promising activity are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and methanol or acetonitrile is commonly used as the mobile phase. The elution is monitored by a UV detector, and peaks corresponding to the macrolactins are collected.

Structure Elucidation

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compounds are determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments. The spectroscopic data is then compared with that of known macrolactins to identify the novel compounds.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Generalized workflow for the isolation and characterization of macrolactins.

Caption: Proposed antibacterial mechanism of action for macrolactins.

References

- 1. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PMC [pmc.ncbi.nlm.nih.gov]

Macrolactin X: A Deep Dive into its Microbial Origin and Biosynthetic Machinery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the source organism and biosynthetic pathway of Macrolactin X, a member of the bioactive 24-membered macrolide family known as macrolactins. This document details the genetic and enzymatic basis of its production, offering insights for potential bioengineering and drug development applications.

Introduction to this compound

Macrolactins are a class of polyketide natural products that exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] this compound, along with its congeners Y and Z, was first isolated from a marine-derived bacterium, Bacillus sp. 09ID194.[2] More recently, a novel compound, Macrolactin XY, was identified from the marine bacterium Bacillus subtilis sp. 18.[3][4] The core structure of macrolactins consists of a 24-membered lactone ring, which is assembled by a type I polyketide synthase (PKS) system.[1]

Source Organism

The primary producers of macrolactins, including this compound, are bacteria belonging to the genus Bacillus. These microorganisms have been isolated from diverse environments, particularly marine sediments.

Table 1: Known Producers of this compound and Related Compounds

| Compound | Source Organism | Reference |

| This compound, Y, Z | Bacillus sp. 09ID194 | [2] |

| Macrolactin XY | Bacillus subtilis sp. 18 | [3][4] |

| Macrolactin A | Bacillus amyloliquefaciens FZB42 | [5] |

| Macrolactin A | Bacillus methylotrophicus B-9987 | [1] |

| 7-O-malonyl macrolactin A | Bacillus subtilis | [6] |

Biosynthesis of the Macrolactin Core

The biosynthesis of the macrolactin scaffold is a complex process orchestrated by a series of enzymes encoded by a dedicated gene cluster. The elucidation of this pathway has been primarily based on studies of Macrolactin A production in Bacillus amyloliquefaciens FZB42, where the responsible gene cluster is designated as pks2 or mln.[1][5]

The Macrolactin Biosynthetic Gene Cluster (mln)

The mln gene cluster in Bacillus amyloliquefaciens FZB42 is the blueprint for macrolactin synthesis. It is a type I PKS system characterized by a trans-AT (acyltransferase) architecture, where a single AT enzyme is used iteratively across multiple modules.[5] The cluster comprises nine genes, mlnA through mlnI, each encoding a specific enzymatic function.

Figure 1. Organization of the Macrolactin (mln) Gene Cluster

The Polyketide Synthase (PKS) Pathway

The assembly of the macrolactin backbone follows a sequential process of chain elongation, where each module of the PKS is responsible for the addition of a specific building block. The precursor for the polyketide chain is derived from acetate/malonate units.[5]

The process can be summarized in the following key steps:

-

Initiation: The biosynthesis is initiated with a starter unit, which is loaded onto the acyl carrier protein (ACP) of the first PKS module.

-

Elongation: The growing polyketide chain is passed through a series of PKS modules. In each module, a malonyl-CoA extender unit is loaded onto the ACP by the trans-acting acyltransferase (MlnA). A ketosynthase (KS) domain then catalyzes a Claisen condensation reaction to extend the polyketide chain.

-

Processing: Within each module, the β-keto group formed after condensation can be sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, leading to a saturated, hydroxylated, or unsaturated carbon-carbon bond.

-

Termination: The final step is the release and cyclization of the completed polyketide chain into the 24-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain, encoded by mlnI.[1]

References

- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Macrolactin is the polyketide biosynthesis product of the pks2 cluster of Bacillus amyloliquefaciens FZB42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-O-Malonyl Macrolactin A, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

Macrolactin X chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of Macrolactin XY

Introduction

Macrolactins are a class of 24-membered lactone natural products, primarily produced by marine-derived microorganisms.[1] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural diversity within the macrolactin family, arising from different tailoring steps in their biosynthesis such as epoxidation, glycosylation, and acylation, presents a rich field for natural product chemistry and drug discovery.[1] This guide focuses on the chemical structure elucidation of a novel macrolactin, Macrolactin XY, recently isolated from the marine bacterium Bacillus subtilis sp. 18.[2][3] Macrolactin XY has demonstrated significant antibacterial activity, particularly against Enterococcus faecalis, a bacterium often implicated in hospital-acquired infections.[2][4]

Data Presentation

The elucidation of Macrolactin XY's structure was accomplished through a combination of spectroscopic techniques. While the full raw data is typically found in supplementary materials of the primary literature, the key ¹H and ¹³C NMR data are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Macrolactin XY (in CDCl₃) [4]

| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) |

| 2 | 5.85, d (11.5) | 123.8 |

| 3 | 7.31, t (11.5) | 145.2 |

| 4 | 6.55, t (11.5) | 129.5 |

| 5 | 6.13, d (11.5) | 135.8 |

| 6 | 2.45, m | 35.2 |

| 7 | 4.29, m | 78.1 |

| 8 | 5.79, dd (15.5, 6.0) | 130.5 |

| 9 | 6.61, dd (15.5, 10.0) | 134.1 |

| 10 | 6.16, t (10.0) | 128.7 |

| 11 | 5.58, m | 130.1 |

| 12 | 2.55, m; 2.35, m | 39.8 |

| 13 | 3.91, m | 75.3 |

| 14 | 1.64, m | 36.4 |

| 15 | 4.36, m | 85.1 |

| 16 | 5.60, m | 125.9 |

| 17 | 6.22, dd (15.0, 11.0) | 133.2 |

| 18 | 6.11, t (11.0) | 129.1 |

| 19 | 5.70, m | 131.5 |

| 20 | 2.24, m; 2.16, m | 32.7 |

| 21 | 1.54, m | 28.9 |

| 22 | 1.74, m; 1.69, m | 38.1 |

| 23 | 5.05, m | 72.9 |

| 24 | 1.30, d (6.5) | 21.7 |

| OCH₃ | 3.38, s | 56.9 |

| 1 | - | 166.8 |

Data obtained at 500 MHz for ¹H-NMR and 125 MHz for ¹³C-NMR.[4]

Experimental Protocols

The elucidation of Macrolactin XY's structure involved a systematic workflow, from isolation to spectroscopic analysis.

Isolation and Purification of Macrolactin XY

The producing strain, Bacillus subtilis sp. 18, was cultured in a fermentation medium to generate a sufficient quantity of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate the compounds of interest. A common procedure involves:

-

Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

Structure Determination

The purified Macrolactin XY was then analyzed using a suite of spectroscopic methods to determine its planar structure and relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry. These include:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus establish spin systems.[4]

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the spin systems and determining the overall carbon skeleton.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.[4]

-

-

Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of the molecule is often determined by comparing the experimental ECD spectrum with the calculated ECD spectra of possible stereoisomers.[4]

Mandatory Visualization

Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of Macrolactin XY is depicted in the following diagram.

Caption: Workflow for the structure elucidation of Macrolactin XY.

Proposed Antibacterial Mechanism of Macrolactin XY

Macrolactin XY exhibits its antibacterial effects through a multi-faceted mechanism that targets the bacterial cell.[3]

Caption: Proposed antibacterial mechanism of action for Macrolactin XY.

Conclusion

The chemical structure of Macrolactin XY, a novel antibacterial macrolide, was successfully elucidated using a combination of modern spectroscopic techniques. Its discovery and the investigation into its mechanism of action highlight the continued importance of natural products as a source of new therapeutic agents. The detailed structural and biological information presented provides a solid foundation for future research, including total synthesis efforts and the development of new antibacterial drugs.

References

Spectroscopic and Mechanistic Insights into Macrolactin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the recently identified antibacterial compound, Macrolactin X (also referred to as Macrolactin XY in recent literature). It includes a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its proposed antibacterial mechanism. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data obtained from the isolated compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1][2]

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | COSY Correlations | Key HMBC Correlations |

| 1 | 166.8, C | |||

| 2 | 118.2, CH | 5.85, d (11.5) | H-3 | H-3, H-4 |

| 3 | 143.0, CH | 7.31, t (11.5) | H-2, H-4 | H-2, H-4, H-5 |

| 4 | 130.0, CH | 6.20, dd (15.0, 11.5) | H-3, H-5 | H-3, H-5, H-6 |

| 5 | 139.6, CH | 5.68, m | H-4, H-6 | H-4, H-6, H-7 |

| 6 | 40.2, CH₂ | 2.35, m; 2.28, m | H-5, H-7 | H-5, H-7, H-8 |

| 7 | 74.5, CH | 4.88, q (6.3) | H-6, H-8 | H-6, H-8, H-9 |

| 8 | 135.8, CH | 5.75, dd (15.0, 6.3) | H-7, H-9 | H-7, H-9, H-10 |

| 9 | 125.1, CH | 5.55, m | H-8, H-10 | H-8, H-10, H-11 |

| 10 | 130.0, CH | 5.42, m | H-9, H-11 | H-9, H-11, H-12 |

| 11 | 128.3, CH | 5.38, m | H-10, H-12 | H-10, H-12, H-13 |

| 12 | 35.8, CH₂ | 2.10, m | H-11, H-13 | H-10, H-11, H-13, H-14 |

| 13 | 69.4, CH | 3.75, m | H-12, H-14 | H-11, H-12, H-14, H-15 |

| 14 | 43.5, CH₂ | 1.65, m; 1.55, m | H-13, H-15 | H-12, H-13, H-15, H-16 |

| 15 | 80.4, CH | 3.55, m | H-14, 15-OCH₃ | H-13, H-14, H-16, 15-OCH₃ |

| 16 | 130.1, CH | 5.62, m | H-17 | H-14, H-15, H-17, H-18 |

| 17 | 133.3, CH | 5.50, m | H-16, H-18 | H-16, H-18, H-19 |

| 18 | 129.9, CH | 5.45, m | H-17, H-19 | H-16, H-17, H-19, H-20 |

| 19 | 135.5, CH | 5.70, m | H-18, H-20 | H-17, H-18, H-20, H-21 |

| 20 | 32.8, CH₂ | 2.05, m | H-19, H-21 | H-18, H-19, H-21, H-22 |

| 21 | 25.6, CH₂ | 1.80, m | H-20, H-22 | H-19, H-20, H-22, H-23 |

| 22 | 35.5, CH₂ | 2.15, m | H-21, H-23 | H-20, H-21, H-23, H-24 |

| 23 | 71.2, CH | 5.10, m | H-22, H-24 | H-21, H-22, H-24 |

| 24 | 20.2, CH₃ | 1.28, d (6.3) | H-23 | H-22, H-23 |

| 15-OCH₃ | 56.4, CH₃ | 3.27, s | H-15 | H-15 |

*Spectra were recorded on a Bruker AMX-500 spectrometer at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1][2]

Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 417.2636 | 417.2632 | C₂₅H₃₇O₅ |

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the marine-derived bacterium Bacillus subtilis sp. 18.[3][4] The following protocol outlines the general steps for its extraction and purification:

-

Fermentation: The bacterial strain is cultured in a suitable broth medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds from the aqueous medium.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Initial fractionation of the crude extract using silica gel or other stationary phases with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.[5]

-

High-Speed Counter-Current Chromatography (HSCCC): An alternative or complementary technique for the preparative isolation of macrolactins.[5]

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: A purified sample of this compound is dissolved in deuterated chloroform (CDCl₃).

-

Instrumentation: NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.[1][2]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

-

Mass Spectrometry:

-

Sample Preparation: A solution of the purified compound is prepared in a suitable solvent, such as methanol.

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) or other high-resolution mass analyzer.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Antibacterial Mechanism of this compound

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.[3][4] Its mechanism of action is multifaceted, involving the disruption of key cellular processes.

Caption: Proposed antibacterial mechanism of this compound.

The proposed mechanism involves two primary modes of action:

-

Disruption of Bacterial Cell Membrane: this compound interacts with the bacterial cell membrane, leading to increased permeability and a loss of membrane integrity. This disruption results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.[4]

-

Inhibition of Metabolic Enzymes: this compound has been shown to inhibit the activity of key metabolic enzymes, such as pyruvate kinase.[4] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for ATP production. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacterial cell, further contributing to its demise.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation, characterization, and bioactivity assessment of this compound.

Caption: General workflow for this compound research.

This comprehensive guide provides a foundational understanding of the spectroscopic properties and antibacterial mechanism of this compound. The detailed data and protocols presented herein are intended to facilitate further research and development of this promising natural product as a potential therapeutic agent.

References

- 1. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Macrolactin X

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrolactin X, a novel polyketide macrolide antibiotic, has demonstrated significant potential as a lead compound in the development of new antibacterial agents. This document provides an in-depth technical overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and characterization, and an elucidation of its mechanism of action against susceptible bacteria. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is a 24-membered lactone ring compound isolated from marine-derived Bacillus subtilis. Its chemical structure and properties have been characterized using a variety of spectroscopic and analytical techniques.

Structural and Physical Characteristics

A summary of the key physical and chemical properties of this compound is presented in Table 1. Notably, a distinguishing feature of this compound is the presence of a methoxyl group at the C-15 position, whereas other macrolactins typically possess a hydroxyl group at this location[1]. This structural variation is believed to contribute significantly to its enhanced antibacterial efficacy[2].

| Property | Value | Reference |

| Appearance | White powder | [3] |

| Molecular Formula | C₂₅H₃₆O₅ | [2][3] |

| Molecular Weight | 416.55 g/mol | Calculated |

| UV Absorption (λmax) | 228 nm, 262 nm (in Methanol) | [2] |

| Optical Rotation | [α]²⁵_D_ = -93.90° (c 0.1, MeOH) | [3] |

| Melting Point | Not reported | |

| Solubility | Macrolides are generally poorly soluble in aqueous solutions but dissolve in more polar organic solvents. Specific solubility data for this compound is not currently available. | [4] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound was achieved through extensive NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized in Table 2.

| Position | δ_C (ppm) | δ_H (ppm, J in Hz) |

| 1 | 166.5 | |

| 2 | 118.2 | 5.89 (d, 11.6) |

| 3 | 143.0 | 7.31 (dd, 11.6, 10.5) |

| 4 | 130.0 | 6.53 (dd, 15.2, 10.5) |

| 5 | 139.6 | 5.71 (dd, 15.2, 7.8) |

| 6 | 39.1 | 2.41 (m) |

| 7 | 80.4 | 4.25 (m) |

| 8 | 135.8 | 5.75 (dd, 15.1, 8.5) |

| 9 | 125.1 | 6.55 (dd, 15.1, 10.2) |

| 10 | 130.0 | 6.11 (t, 10.2) |

| 11 | 128.3 | 5.53 (dd, 10.2, 9.0) |

| 12 | 35.4 | 2.51 (m), 2.31 (m) |

| 13 | 69.4 | 3.86 (m) |

| 14 | 42.8 | 1.59 (m) |

| 15 | 71.2 | 4.31 (m) |

| 16 | 135.5 | 5.55 (dd, 15.2, 7.5) |

| 17 | 129.9 | 6.17 (dd, 15.2, 10.5) |

| 18 | 133.3 | 6.06 (dd, 14.5, 10.5) |

| 19 | 130.1 | 5.65 (m) |

| 20 | 32.0 | 2.19 (m), 2.11 (m) |

| 21 | 24.8 | 1.49 (m) |

| 22 | 35.1 | 1.69 (m), 1.64 (m) |

| 23 | 71.4 | 5.01 (m) |

| 24 | 19.1 | 1.28 (d, 6.3) |

| 15-OCH₃ | 56.4 | 3.27 (s) |

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃.[2][3]

Experimental Protocols

Isolation and Purification of this compound from Bacillus subtilis

The following protocol outlines a general method for the isolation and purification of macrolactins from Bacillus subtilis culture, adapted for this compound.

NMR Spectroscopic Analysis

The following is a general protocol for the NMR analysis of polyketide natural products, applicable to this compound.

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, 32-64 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 200-240 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds are typically used.

-

2D NMR experiments (COSY, HSQC, HMBC) should be run with standard parameter sets, optimizing for the expected coupling constants and concentration of the sample.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ_H 7.26 ppm, δ_C 77.16 ppm).

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the ¹H and ¹³C signals with the aid of 2D NMR data.

-

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis. Its mechanism of action involves the disruption of fundamental cellular processes.

Antibacterial Spectrum

This compound has demonstrated significant inhibitory effects against a range of bacteria. The minimum inhibitory concentrations (MICs) against various strains are summarized in Table 3.

| Bacterial Strain | MIC (µg/mL) |

| Enterococcus faecalis | 3 |

| Staphylococcus aureus | 6 |

| Bacillus subtilis | 6 |

| Escherichia coli | 12 |

| Vibrio traumaticus | 6 |

| Vibrio parahaemolyticus | 6 |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria.[2]

Mechanism of Action: Disruption of Bacterial Cell Membrane and Energy Metabolism

The primary antibacterial mechanism of this compound is the disruption of the bacterial cell membrane's integrity and the inhibition of genes associated with energy metabolism[2][3]. This dual action leads to a cascade of events culminating in bacterial cell death.

The proposed mechanism of action is as follows:

-

Membrane Potential Disruption: this compound induces a rapid depolarization of the bacterial cell membrane, leading to a decrease in the membrane potential[5].

-

Increased Membrane Permeability: The compromised membrane integrity results in the leakage of intracellular components, such as nucleic acids and proteins[2].

-

Inhibition of Energy Metabolism: this compound inhibits the expression of key genes involved in bacterial energy metabolism, thereby disrupting the production of ATP[2].

-

Cell Death: The combination of membrane damage and energy depletion leads to the cessation of essential cellular functions and ultimately, bacterial cell death.

Conclusion

This compound is a promising new antibacterial agent with a distinct chemical structure and a potent mechanism of action. Its ability to disrupt the bacterial cell membrane and inhibit energy metabolism makes it an attractive candidate for further drug development, particularly in the face of rising antibiotic resistance. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to advance the study and potential therapeutic application of this novel macrolide. Further investigation into its solubility, formulation, and in vivo efficacy is warranted.

References

The Biological Activity of Macrolactin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered polyketide lactones, primarily produced by marine bacteria, that have garnered significant interest in the scientific community due to their diverse biological activities.[1][2] This family of natural products has demonstrated a wide spectrum of effects, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2][3] This technical guide focuses on the biological activity of a novel member of this class, Macrolactin XY, with a particular emphasis on its antibacterial mechanism of action.[1] The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Macrolactin XY's biological profile, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Biological Data

The primary biological activity of Macrolactin XY identified to date is its antibacterial effect. Its potency has been quantified against a range of pathogenic bacteria using standardized antimicrobial susceptibility testing methods. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrolactin XY against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 6 |

| Bacillus subtilis (ATCC 6633) | 6 |

| Escherichia coli (ATCC 25922) | 12 |

| Enterococcus faecalis (ATCC 29212) | 3 |

| Vibrio traumaticus (MCCC 1A00790) | 6 |

| Vibrio parahaemolyticus (ATCC 17802) | 6 |

Data sourced from Xu et al., 2024.[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Macrolactin XY against Various Bacterial Strains

| Bacterial Strain | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 12 |

| Bacillus subtilis (ATCC 6633) | 12 |

| Escherichia coli (ATCC 25922) | >12 |

| Enterococcus faecalis (ATCC 29212) | 12 |

| Vibrio traumaticus (MCCC 1A00790) | 12 |

| Vibrio parahaemolyticus (ATCC 17802) | 12 |

Data sourced from Xu et al., 2024.[1]

Mechanism of Action

The antibacterial mechanism of Macrolactin XY has been investigated, with studies indicating a multi-faceted approach to bacterial inhibition, primarily involving the disruption of the cell membrane and the interference with cellular energy metabolism.[1][4]

Disruption of Bacterial Cell Membrane Integrity and Permeability

Macrolactin XY directly impacts the integrity of the bacterial cell membrane. This disruption leads to increased permeability, resulting in the leakage of essential intracellular components such as nucleic acids and proteins. This loss of cellular contents disrupts vital metabolic processes and ultimately contributes to cell death.[1]

Alteration of Cell Membrane Potential

A key consequence of the compromised membrane integrity is the dissipation of the bacterial cell membrane potential. The membrane potential is crucial for various cellular functions, including ATP synthesis and transport of molecules across the membrane. The reduction in membrane potential by Macrolactin XY further cripples the bacterium's metabolic activity.[1]

Inhibition of Energy Metabolism

Macrolactin XY has been shown to inhibit the expression of genes associated with bacterial energy metabolism.[1] Specifically, it downregulates the expression of the gene encoding pyruvate kinase (PK).[1] Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate to pyruvate, a process that generates ATP.[5] By inhibiting the expression of the PK gene, Macrolactin XY disrupts the bacterial energy production pathway, leading to a reduction in the cellular energy supply. This energy deficit can, in turn, affect the function of ATP-dependent transporters in the cell membrane, further compromising the cell's ability to maintain homeostasis.[1]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and the experimental procedures used to elucidate it, the following diagrams have been generated using the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Physiology and Metabolism of Enterococci - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Macrolactin X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Macrolactin X and its analogues. Macrolactins are a class of 24-membered macrolide antibiotics produced by various soil and marine bacteria, notably species of Bacillus.[1][2] This document synthesizes key findings on their inhibitory activity against a range of pathogenic bacteria, details the experimental methodologies used for these assessments, and visually represents the current understanding of their mechanism of action.

Quantitative Antibacterial Spectrum

The antibacterial efficacy of this compound and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3] The following table summarizes the reported MIC values for various macrolactin compounds against a panel of clinically relevant bacteria.

| Macrolactin Derivative | Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Macrolactin XY | Enterococcus faecalis | (Not Specified) | 3 | [1][4] |

| Staphylococcus aureus | (Not Specified) | >12 | [1] | |

| Bacillus subtilis | (Not Specified) | 6 | [1] | |

| Escherichia coli | (Not Specified) | >12 | [1] | |

| Vibrio traumaticus | (Not Specified) | 6 | [1] | |

| Vibrio parahaemolyticus | (Not Specified) | 6 | [1] | |

| Macrolactin A (MA) | Enterococcus faecalis (VRE) | (Not Specified) | 16 | [5] |

| Staphylococcus aureus (MRSA) | (Not Specified) | 2 | [5] | |

| Staphylococcus aureus | IFO 12732 | 10 | [6] | |

| Bacillus subtilis | IFO 3134 | 60 | [6] | |

| Macrolactin F | Enterococcus faecalis | (Not Specified) | 6 | [1] |

| 7-O-succinyl macrolactin A (SMA) | Enterococcus faecalis (VRE) | (Not Specified) | 1-2 | [5] |

| Staphylococcus aureus (MRSA) | (Not Specified) | < 0.25 | [5] | |

| 7-O-malonyl macrolactin A (MMA) | Staphylococcus aureus (MSSA & MRSA) | Multiple | (MRC: 1-64) | [7][8] |

| Enterococcus faecalis (VRE) | Multiple | (MRC: 0.06-4) | [7][8] | |

| Burkholderia cepacia (SCV) | (Not Specified) | (MRC: Not Specified) | [7] |

Note: VRE refers to Vancomycin-Resistant Enterococci, MRSA to Methicillin-Resistant Staphylococcus aureus, MSSA to Methicillin-Sensitive Staphylococcus aureus, and SCV to Small-Colony Variant. MRC denotes the Minimum Regrowth Concentration, the lowest concentration that resulted in 50% inhibition of bacterial growth.[8]

Mechanism of Action

Current research suggests that macrolactins employ a multi-faceted approach to exert their antibacterial effects. The primary mechanisms identified include disruption of the bacterial cell membrane and inhibition of protein synthesis.

Disruption of Cell Membrane Integrity

Macrolactin XY has been shown to disrupt the integrity and permeability of the cell membrane in Enterococcus faecalis.[1][4][9] This is achieved through a process that leads to altered membrane potential and leakage of intracellular components. Additionally, it has been observed to inhibit the expression of genes associated with bacterial energy metabolism.[1][4][9]

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Inhibition of Protein Synthesis

Macrolactin A has been identified as an inhibitor of bacterial protein synthesis.[6][10] It targets the translation elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis.[10] By binding to EF-Tu, Macrolactin A prevents the proper functioning of the ribosome, thereby halting protein production and leading to bacterial growth inhibition. This mode of action is similar to that of elfamycin-like antibiotics.[10]

Caption: Mechanism of Macrolactin A as a protein synthesis inhibitor.

Experimental Protocols

The determination of the antibacterial activity of macrolactins is primarily conducted using standardized broth microdilution and agar diffusion methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, often equivalent to a 0.5 McFarland standard. This is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).[1][8]

-

Serial Dilution: The macrolactin compound is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.

-

Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the macrolactin.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is determined as the lowest concentration of the macrolactin that completely inhibits the visible growth of the bacterium.

Agar Diffusion Method

The agar diffusion method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Detailed Steps:

-

Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the macrolactin compound are placed on the surface of the agar.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured. The size of this zone is proportional to the susceptibility of the bacterium to the compound.[7]

Conclusion

This compound and its analogues exhibit a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. Their multifaceted mechanism of action, involving both cell membrane disruption and inhibition of protein synthesis, makes them promising candidates for further investigation and development as novel antibacterial agents. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of these and other potential antimicrobial compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dickwhitereferrals.com [dickwhitereferrals.com]

- 4. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of macrolactin A and 7-O-succinyl macrolactin A from Bacillus polyfermenticus KJS-2 against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 7-O-Malonyl Macrolactin A, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Macrolactin a is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrolactin X: An Uncharted Territory in Cancer Cytotoxicity

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of Macrolactin X's potential as a cytotoxic agent against cancer cells. While this marine-derived macrolide has been isolated and characterized, research to date has focused almost exclusively on its antibacterial and antifungal properties. As a result, there is no publicly available data on its half-maximal inhibitory concentrations (IC50) against cancer cell lines, nor have the specific signaling pathways it might modulate in cancer cells been elucidated.

This in-depth guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current absence of specific data for this compound in the context of cancer research. Secondly, it provides a foundational framework for researchers, scientists, and drug development professionals who may be interested in exploring the cytotoxic potential of this compound. This is achieved by presenting established methodologies for cytotoxicity assays and outlining key signaling pathways that are often implicated in the anticancer activity of other macrolactin compounds.

Quantitative Data on Macrolactin Cytotoxicity: A Broader Perspective

While specific IC50 values for this compound are not available, a review of related macrolactin compounds can offer insights into the potential potency and spectrum of activity for this class of molecules. The following table summarizes the reported cytotoxic activities of various macrolactins against a range of human cancer cell lines. It is crucial to note that these values are not representative of this compound and should be considered as a general reference for the macrolactin family.

| Macrolactin Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-O-Succinyl Macrolactin A | U87MG (Glioblastoma) | Not specified, concentration-dependent inhibition | [1] |

| U251MG (Glioblastoma) | Not specified, concentration-dependent inhibition | [1] | |

| LN229 (Glioblastoma) | Not specified, concentration-dependent inhibition | [1] | |

| Macrolactin A | Various | Varied, with antiangiogenic activity noted | [1] |

Note: This table is intended to be illustrative of the types of data available for other macrolactins and does not contain data for this compound due to its unavailability in the current literature.

Experimental Protocols: A Roadmap for Future Investigation

Should researchers embark on studying the cytotoxic properties of this compound, a variety of well-established in vitro assays can be employed. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of a compound on cell proliferation and survival.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is one of the most common methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol Outline:

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

SRB Staining: Stain the fixed cells with SRB solution.

-

Washing: Remove unbound dye by washing with acetic acid.

-

Dye Solubilization: Solubilize the bound SRB with a basic solution (e.g., Tris base).

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

-

Data Analysis: Calculate cell survival and determine the IC50 value.

-

-

Apoptosis Assays

These assays help to determine if the cytotoxic effect of a compound is mediated through the induction of programmed cell death (apoptosis).

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to label early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

-

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

-

Principle: These assays typically use a fluorogenic or colorimetric substrate that is cleaved by a specific active caspase (e.g., caspase-3, -8, -9), releasing a detectable signal.

-

Protocol Outline:

-

Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

-

Substrate Incubation: Incubate the cell lysates with the specific caspase substrate.

-

Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.

-

-

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle.

-

Protocol Outline:

-

Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

-

Cell Fixation: Fix the cells in cold ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase to remove RNA and then stain with PI.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a cell cycle histogram.

-

-

Mandatory Visualizations: A Hypothetical Framework for this compound Investigation

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and potential signaling pathways that could be investigated for this compound, based on findings for other cytotoxic compounds.

Caption: Hypothetical experimental workflow for investigating the cytotoxicity of this compound.

References

- 1. Classification and Multifaceted Potential of Secondary Metabolites Produced by Bacillus subtilis Group: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal, antiaflatoxigenic, and cytotoxic properties of bioactive secondary metabolites derived from Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Preliminary Biocompatibility of Macrolactin Analogs

Disclaimer: This technical guide synthesizes the available preliminary biocompatibility data for the macrolactin class of compounds. It is important to note that specific research on a compound designated solely as "Macrolactin X" is limited in the public domain. The data presented herein is a composite from studies on various macrolactin analogs, including Macrolactin A, 7-O-malonyl macrolactin A, 7-O-succinyl macrolactin A, 15-epi-dihydromacrolactin F, and 7,13-epoxyl-macrolactin A. This information provides a foundational understanding of the biocompatibility profile of the broader macrolactin family for researchers, scientists, and drug development professionals.

Introduction to Macrolactins

Macrolactins are a class of 24-membered lactone natural products predominantly produced by marine-derived microorganisms, such as Bacillus species.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Given their therapeutic potential, understanding their biocompatibility is a critical step in the drug development process. This guide provides a summary of the current knowledge on the preliminary biocompatibility of various macrolactin analogs, focusing on their cytotoxic and anti-inflammatory effects.

Quantitative Biocompatibility Data

The following tables summarize the quantitative data from in vitro studies on the cytotoxicity and anti-inflammatory effects of different macrolactin compounds.

Table 1: Cytotoxicity of Macrolactin Analogs

| Macrolactin Analog | Cell Line | Assay | Concentration | Observation | Reference |

| 7,13-epoxyl-macrolactin A | RAW 264.7 | MTS | 1–40 μM | No obvious cytotoxic effect | [3] |

| 7-O-2′E-butenoyl macrolactin A | RAW 264.7 | MTS | 1–40 μM | No obvious cytotoxic effect | [3] |

| Macrolactin A | RAW 264.7 | MTS | 1–40 μM | No obvious cytotoxic effect | [3] |

| 7-O-malonyl macrolactin A | RAW 264.7 | MTS | 1–40 μM | No obvious cytotoxic effect | [3] |

| 7-O-succinyl macrolactin A | RAW 264.7 | MTS | 1–40 μM | No obvious cytotoxic effect | [3] |

| Macrolactin A | L929 (mouse fibroblasts) | Not specified | Not specified | No significant cytotoxicity | [4] |

| 7-O-malonyl macrolactin A | L929 (mouse fibroblasts) | Not specified | Not specified | No significant cytotoxicity | [4] |

| 7-O-succinyl macrolactin A | L929 (mouse fibroblasts) | Not specified | Not specified | No significant cytotoxicity | [4] |

| Macrolactin A | HeLa (human epithelial) | Not specified | Not specified | No significant cytotoxicity | [4] |

| 7-O-malonyl macrolactin A | HeLa (human epithelial) | Not specified | Not specified | No significant cytotoxicity | [4] |

| 7-O-succinyl macrolactin A | HeLa (human epithelial) | Not specified | Not specified | No significant cytotoxicity | [4] |

Table 2: Anti-inflammatory Effects of Macrolactin Analogs in LPS-Stimulated Macrophages

| Macrolactin Analog | Cell Line | Target | Effect | Reference |

| Macrolactin A | RAW264.7 & BV2 | iNOS & COX-2 | Inhibition of production and expression | [5] |

| 15-epi-dihydromacrolactin F | RAW264.7 & BV2 | iNOS & COX-2 | Inhibition of production and expression | [5] |

| Macrolactin F | RAW264.7 & BV2 | iNOS & COX-2 | Inhibition of production and expression | [5] |

| Macrolactin A | RAW264.7 | PGE2 | Strong inhibition of formation | [6] |

| 7-O-malonyl macrolactin A | RAW264.7 | PGE2 | Strong inhibition of formation | [6] |

| 7-O-succinyl macrolactin A | RAW264.7 | PGE2 | Strong inhibition of formation | [6] |

| 7,13-epoxyl-macrolactin A | RAW 264.7 | iNOS, IL-1β, IL-6 mRNA | Significant inhibition of expression | [1][3] |

| 7-O-2′E-butenoyl macrolactin A | RAW 264.7 | IL-1β & iNOS mRNA | Reduced production | [3] |

| 7-O-malonyl macrolactin A | RAW 264.7 | IL-1β & iNOS mRNA | Reduced production | [3] |

| Macrolactin A | RAW 264.7 | IL-1β mRNA | Slightly reduced production | [3] |

Experimental Protocols

Detailed methodologies for the key biocompatibility assays cited are provided below.

Cytotoxicity Assays

3.1.1. MTS Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the macrolactin analogs (e.g., 1-40 μM) for a predetermined period (e.g., 24 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate; PES), is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The quantity of formazan is directly proportional to the number of living cells in the culture.

Anti-inflammatory Assays

3.2.1. Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)

-

Cell Culture and Stimulation: RAW 264.7 macrophages are cultured in appropriate media. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS).

-

Treatment with Macrolactins: Concurrently with or prior to LPS stimulation, the cells are treated with the macrolactin compounds.

-

NO Measurement: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

3.2.2. Gene Expression Analysis by Real-Time PCR

-

Cell Treatment and RNA Extraction: RAW 264.7 cells are treated with macrolactin analogs and/or LPS. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The expression levels of target genes, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are quantified using real-time polymerase chain reaction (RT-PCR) with specific primers for each gene. The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

TLR4 Signaling Pathway in Macrophages

Several macrolactin analogs have been shown to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[5] The following diagram illustrates a simplified overview of this pathway in macrophages upon stimulation with LPS.

Caption: Simplified TLR4 signaling pathway in macrophages and points of intervention by macrolactins.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a test compound, such as a macrolactin analog, using an in vitro cell-based assay.

Caption: General experimental workflow for in vitro cytotoxicity assessment of macrolactin analogs.

Conclusion

The preliminary biocompatibility data for the macrolactin family of compounds are promising. In vitro studies on various macrolactin analogs have demonstrated a general lack of cytotoxicity at effective concentrations in several cell lines, including macrophages and fibroblasts. Furthermore, many macrolactins exhibit potent anti-inflammatory properties, effectively inhibiting the production of key pro-inflammatory mediators in response to inflammatory stimuli. The mechanism of this anti-inflammatory action appears to be linked, at least in part, to the modulation of the TLR4 signaling pathway.

While these findings are encouraging, it is crucial to recognize that this is a preliminary assessment. Further comprehensive biocompatibility studies, including in vivo assessments, are necessary to fully elucidate the safety profile of specific macrolactin compounds, including the less-characterized "this compound," before they can be considered for further therapeutic development. This guide serves as a foundational resource for researchers and drug development professionals to inform the design of future biocompatibility and efficacy studies for this promising class of natural products.

References

- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macrolactins from Marine-Derived Bacillus subtilis B5 Bacteria as Inhibitors of Inducible Nitric Oxide and Cytokines Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20120071549A1 - Anti-inflammatory composition containing macrolactin a and a derivative thereof as active ingredients - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Macrolactin X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolactins are a class of 24-membered polyene macrolides, primarily isolated from marine bacteria, that exhibit a wide range of potent biological activities. These activities include antibacterial, antiviral, antifungal, and cytotoxic effects, making them attractive targets for drug discovery and development. Macrolactin X, a representative member of this family, possesses a complex structure characterized by a large lactone ring, multiple stereocenters, and a conjugated polyene system. The total synthesis of such complex natural products is a significant challenge in organic chemistry and provides a valuable platform for the development of novel synthetic methodologies and the generation of analogs for structure-activity relationship (SAR) studies.

This document outlines a proposed total synthesis of this compound. As a published total synthesis for this specific macrolactin is not available, the presented protocol is a convergent and stereoselective route designed by adapting established and validated strategies from the successful total syntheses of structurally related macrolactins, most notably Macrolactin A. The proposed synthesis is divided into the preparation of two key fragments, their subsequent coupling, and the final macrolactonization to yield the target molecule.

Biological Activity and Potential Applications

Macrolactins have been shown to interfere with critical cellular processes. For instance, some macrolactins inhibit bacterial protein biosynthesis. Their broad spectrum of biological activities suggests potential applications as:

-

Antibacterial agents: Particularly against drug-resistant bacterial strains.

-

Antiviral therapeutics: Showing activity against viruses such as HIV.

-

Anticancer drugs: Exhibiting cytotoxicity against various cancer cell lines.

-

Research tools: To probe biological pathways and identify new drug targets.

The synthetic route detailed below provides access to the core scaffold of this compound, enabling the synthesis of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy is proposed for the synthesis of this compound. The molecule is disconnected into two main fragments of similar complexity: a C1-C13 fragment and a C14-C24 fragment. The key disconnections are the ester bond of the macrolactone, the C13-C14 bond, and the strategic disassembly of the polyene chains within each fragment. This approach allows for the parallel synthesis of the fragments, improving overall efficiency.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound, based on analogous transformations in the synthesis of Macrolactin A.

Synthesis of C14-C24 Fragment (Sulfone)

This fragment is proposed to be synthesized from a readily available chiral starting material, such as (R)-(-)-glycidol, to establish the initial stereocenter.

Step 1: Epoxide Opening and Protection

-

To a solution of (R)-(-)-glycidol in anhydrous THF at -78 °C, add a vinyl cuprate reagent (prepared from vinyl bromide and copper(I) cyanide).

-

Allow the reaction to warm to 0 °C and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, and dry the combined organic layers over anhydrous sodium sulfate.

-

After filtration and concentration, protect the resulting diol. A common strategy is to form the acetonide by reacting with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

-

Purify the product by flash column chromatography.

Step 2: Chain Elongation and Sulfone Installation

-

Cleave the terminal olefin of the product from Step 1 using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield an aldehyde.

-

Perform a Wittig reaction with a suitable phosphonium ylide to extend the carbon chain.

-

Deprotect the primary alcohol and convert it to a leaving group (e.g., a tosylate).

-

Displace the tosylate with a sulfone anion (e.g., lithiated phenyl methyl sulfone) to install the sulfone moiety.

-

Further elaboration of the side chain can be achieved through standard transformations to construct the remainder of the C14-C24 fragment.

Synthesis of C1-C13 Fragment (Aldehyde)

This fragment can be constructed using stereoselective aldol reactions and olefinations.

Step 1: Asymmetric Aldol Reaction

-

Start with a suitable chiral auxiliary-containing propionate equivalent.

-

Perform an asymmetric aldol reaction with a protected hydroxyacetaldehyde to set the stereocenters.

-

Remove the chiral auxiliary and protect the resulting hydroxyl group.

Step 2: Formation of the Diene System

-

Elongate the carbon chain through a series of reductions and oxidations to form a suitable precursor for olefination.

-

A Stille coupling or a Wittig reaction can be employed to introduce the conjugated diene system with the desired stereochemistry.

-

Oxidize the terminal alcohol to the corresponding aldehyde to prepare the fragment for coupling.

Fragment Coupling and Completion of the Synthesis

Step 1: Julia-Kocienski Olefination

-

Deprotonate the C14-C24 sulfone fragment with a strong base (e.g., n-butyllithium) at -78 °C in anhydrous THF.

-

Add the C1-C13 aldehyde fragment to the solution and stir for 2 hours.

-

Quench the reaction and perform an appropriate workup. This reaction will form the C13-C14 double bond, coupling the two fragments.

Step 2: Deprotection and Macrolactonization

-

Selectively deprotect the terminal ester and the terminal alcohol of the coupled product. This may require several steps depending on the protecting group strategy employed.

-

Perform the macrolactonization using a suitable reagent. The Yamaguchi macrolactonization is a common and effective method:

-

Treat the seco-acid with 2,4,6-trichlorobenzoyl chloride and triethylamine in THF.

-

Add the resulting mixed anhydride solution dropwise to a solution of DMAP in toluene at high dilution to favor intramolecular cyclization.

-

-

Purify the resulting macrolactone by column chromatography.

Step 3: Final Deprotection

-

Remove any remaining protecting groups to yield the final target molecule, this compound. Purification by HPLC is often necessary at this stage.

Quantitative Data Summary

The following table summarizes the proposed synthetic sequence with estimated yields based on similar reactions in the literature for Macrolactin A synthesis.

| Stage | Description | Number of Steps | Estimated Overall Yield |

| Fragment B Synthesis | Synthesis of the C14-C24 sulfone fragment. | ~10-12 | ~15-20% |

| Fragment A Synthesis | Synthesis of the C1-C13 aldehyde fragment. | ~8-10 | ~20-25% |

| Fragment Coupling | Julia-Kocienski olefination to connect the two fragments. | 1 | ~70-80% |

| Macrolactonization | Ring closure to form the 24-membered lactone. | 1 | ~50-60% |

| Final Deprotection | Removal of all protecting groups. | 1-2 | ~80-90% |

| Overall Synthesis | From starting materials to this compound. | ~21-26 | ~0.5-1.5% |

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Application Note & Protocol: Total Synthesis of Macrolactin-Family Natural Products

A Representative Case Study: The Stereocontrolled Total Synthesis of (-)-Macrolactin A

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and natural product synthesis.

Abstract: Macrolactins are a class of 24-membered polyene macrolides that exhibit a wide range of potent biological activities, including antibacterial, antiviral, and antitumor properties. This document provides a detailed overview of the synthetic strategies toward this family of natural products. As a specific example, a comprehensive protocol for the total synthesis of (-)-Macrolactin A, a representative member of the macrolactin family, is presented. It should be noted that a total synthesis for Macrolactin X has not yet been reported in the peer-reviewed scientific literature. The presented synthesis of (-)-Macrolactin A, originally developed by the Marino group, serves as an instructive model for constructing the complex macrolactin core. This synthesis features a convergent approach, employing key reactions such as Noyori asymmetric reduction, Julia-Lythgoe olefination, and Yamaguchi macrolactonization to achieve high stereocontrol. Detailed experimental procedures for key steps, quantitative data, and workflow diagrams are provided to aid researchers in the synthesis of macrolactin analogs for further biological evaluation and drug discovery efforts.

Introduction to Macrolactins

Macrolactins are a growing family of natural products first isolated in 1989.[1] These 24-membered macrolides are characterized by a polyene structure and multiple stereocenters, which contribute to their significant biological activities.[2] Various macrolactin analogs have shown efficacy against a range of pathogens and cell lines, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and the HIV-1 virus.[1][2] The structural complexity and potent biological profile of macrolactins make them attractive targets for total synthesis. Synthetic access allows for the confirmation of absolute stereochemistry, provides material for advanced biological studies, and enables the generation of novel analogs with potentially improved therapeutic properties.

While numerous macrolactins have been isolated and characterized, the total synthesis of many, including this compound, remains an unmet challenge. This document leverages the well-established total synthesis of (-)-Macrolactin A as a detailed guide to the synthetic strategies employed for this class of molecules.

Retrosynthetic Analysis of (-)-Macrolactin A

The synthetic strategy for (-)-Macrolactin A by Marino and coworkers is a convergent approach, disconnecting the macrolide into two key fragments of comparable complexity: a C3-C13 fragment and a C14-C24 fragment. The retrosynthetic analysis is outlined below.

The macrocycle is disconnected at the ester linkage, revealing a hydroxy acid precursor. This seco-acid is formed via a Julia-Lythgoe olefination between a C3-C13 aldehyde and a C14-C24 sulfone. This disconnection strategy allows for the independent and stereocontrolled synthesis of the two major fragments, which are then coupled in the final stages of the synthesis.

Figure 1: Retrosynthetic analysis of (-)-Macrolactin A.

Synthetic Workflow

The forward synthesis involves the preparation of the two key fragments followed by their coupling and subsequent macrolactonization. The overall workflow is depicted below.

Figure 2: Overall synthetic workflow for (-)-Macrolactin A.

Quantitative Data Summary

The following tables summarize the yields for the key transformations in the total synthesis of (-)-Macrolactin A.

Table 1: Synthesis of C14-C24 Sulfone Fragment

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Noyori Asymmetric Reduction | Alkynone | Propargyl Alcohol | 98 |

| 2 | TBS Protection | Propargyl Alcohol | TBS-ether | 99 |

| 3 | Hydrozirconation/Iodination | TBS-protected alkyne | Vinyl Iodide | 85 |

| 4 | Sulfone Alkylation | Phenyl Sulfone | Alkylated Sulfone | 82 |

| 5 | PMB Deprotection | PMB-ether | Alcohol | 89 |

Table 2: Synthesis of C3-C13 Aldehyde Fragment

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Chiral Sulfoxide Addition | Vinylic Telluride | Allylic Alcohol | 85 |

| 2 | TBS Protection | Allylic Alcohol | TBS-ether | 95 |

| 3 | Ozonolysis | Olefin | Aldehyde | 90 |

Table 3: Fragment Coupling and Macrolactonization

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Julia-Lythgoe Olefination | C3-C13 Aldehyde & C14-C24 Sulfone | Coupled Product | 75 |

| 2 | Saponification | Methyl Ester | Seco-acid | 92 |

| 3 | Yamaguchi Macrolactonization | Seco-acid | Protected Macrolactin A | 70 |